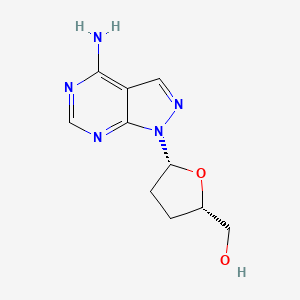
2-Furanmethanol, 5-(4-amino-1H-pyrazolo(3,4-d)pyrimidin-1-yl)tetrahydro-, (2S-cis)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Furanmethanol, 5-(4-amino-1H-pyrazolo(3,4-d)pyrimidin-1-yl)tetrahydro-, (2S-cis)- is a complex organic compound that features a unique combination of furanmethanol and pyrazolo-pyrimidine structures. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furanmethanol, 5-(4-amino-1H-pyrazolo(3,4-d)pyrimidin-1-yl)tetrahydro-, (2S-cis)- involves multiple steps, starting with the preparation of the furanmethanol and pyrazolo-pyrimidine intermediates. The reaction conditions typically include the use of solvents such as acetonitrile and methanol, and reagents like ammonium carbonate and acetic acid . The final step involves the coupling of these intermediates under controlled conditions to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-Furanmethanol, 5-(4-amino-1H-pyrazolo(3,4-d)pyrimidin-1-yl)tetrahydro-, (2S-cis)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, and alkyl halides. Reaction conditions often involve specific temperatures, pH levels, and solvents to ensure optimal yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to various substituted pyrazolo-pyrimidine derivatives.
科学研究应用
2-Furanmethanol, 5-(4-amino-1H-pyrazolo(3,4-d)pyrimidin-1-yl)tetrahydro-, (2S-cis)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound’s unique structure makes it useful in the development of novel materials and chemical processes.
作用机制
The mechanism of action of 2-Furanmethanol, 5-(4-amino-1H-pyrazolo(3,4-d)pyrimidin-1-yl)tetrahydro-, (2S-cis)- involves its interaction with specific molecular targets. It has been shown to inhibit CDK2/cyclin A2, a key enzyme involved in cell cycle regulation . This inhibition leads to alterations in cell cycle progression and induction of apoptosis in cancer cells. The compound’s structure allows it to fit into the active site of the enzyme, forming essential hydrogen bonds and blocking its activity.
相似化合物的比较
Similar Compounds
4-Amino-1H-pyrazolo(3,4-d)pyrimidine derivatives: These compounds share the pyrazolo-pyrimidine core and exhibit similar biological activities.
Phenylpyrazoles: Compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group.
Uniqueness
2-Furanmethanol, 5-(4-amino-1H-pyrazolo(3,4-d)pyrimidin-1-yl)tetrahydro-, (2S-cis)- is unique due to its combination of furanmethanol and pyrazolo-pyrimidine structures, which confer distinct chemical and biological properties. Its ability to inhibit CDK2/cyclin A2 with high potency sets it apart from other similar compounds .
This detailed article provides a comprehensive overview of 2-Furanmethanol, 5-(4-amino-1H-pyrazolo(3,4-d)pyrimidin-1-yl)tetrahydro-, (2S-cis)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
119898-95-2 |
|---|---|
分子式 |
C10H13N5O2 |
分子量 |
235.24 g/mol |
IUPAC 名称 |
[(2S,5R)-5-(4-aminopyrazolo[3,4-d]pyrimidin-1-yl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C10H13N5O2/c11-9-7-3-14-15(10(7)13-5-12-9)8-2-1-6(4-16)17-8/h3,5-6,8,16H,1-2,4H2,(H2,11,12,13)/t6-,8+/m0/s1 |
InChI 键 |
VXDZBUXUMQZMGN-POYBYMJQSA-N |
手性 SMILES |
C1C[C@@H](O[C@@H]1CO)N2C3=NC=NC(=C3C=N2)N |
规范 SMILES |
C1CC(OC1CO)N2C3=NC=NC(=C3C=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


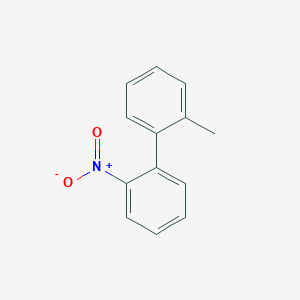

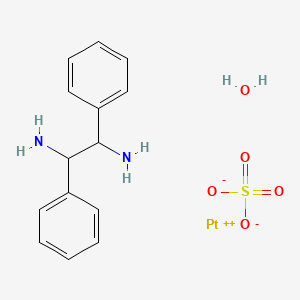
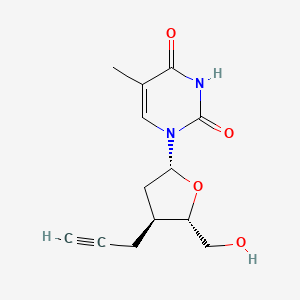





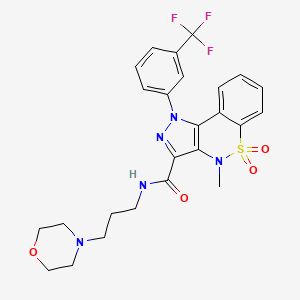
![15-(2-hydroxyethyl)-3,13,15-triazapentacyclo[11.7.0.01,16.02,10.04,9]icosa-2(10),4,6,8,16-pentaen-14-one](/img/structure/B12801978.png)



